N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound features a pyrazolo[3,4-b]pyridine core structure substituted with various functional groups, including cyclohexyl, ethyl, methyl, phenyl, and carboxamide groups. Due to its intricate structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as hydrazine, cyclohexylamine, and phenyl derivatives, followed by subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The choice of solvents and catalysts is also crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents at various positions on the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Biologically, N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.
Medicine: Medically, this compound has been investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties. Research is ongoing to explore its efficacy and safety in clinical applications.
Industry: In industry, this compound can be used as a building block for the development of new materials, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of novel compounds with diverse applications.
Mechanism of Action
The mechanism by which N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, or receptor functions, leading to the desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core structure but differ in their substituents and functional groups.
N-alkyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamides: These compounds have similar structures but vary in the alkyl groups attached to the nitrogen atom.
Uniqueness: N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its specific combination of cyclohexyl, ethyl, methyl, and phenyl groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-1-ethyl-N-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-3-26-21-19(15-23-26)18(14-20(24-21)16-10-6-4-7-11-16)22(27)25(2)17-12-8-5-9-13-17/h4,6-7,10-11,14-15,17H,3,5,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVWWYZAVDZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N(C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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